molecular formula C22H20N4O3S B2590874 4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide CAS No. 1226439-66-2

4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide

Cat. No.: B2590874
CAS No.: 1226439-66-2
M. Wt: 420.49
InChI Key: HEEYKCICNDNFNX-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is a complex organic compound that features a quinoline core, a pyrrole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of functional group transformations to introduce the pyrrole and benzamide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-25(2)30(28,29)18-11-8-17(9-12-18)22(27)23-19-7-5-6-16-10-13-20(24-21(16)19)26-14-3-4-15-26/h3-15H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYKCICNDNFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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